molecular formula C11H12BrClN2O B7978192 1-(3-Bromo-2-chlorobenzoyl)piperazine

1-(3-Bromo-2-chlorobenzoyl)piperazine

Cat. No.: B7978192
M. Wt: 303.58 g/mol
InChI Key: DFQZKPYMBYFAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2-chlorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chlorobenzoyl)piperazine typically involves the acylation of piperazine with 3-bromo-2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+3-Bromo-2-chlorobenzoyl chlorideThis compound+HCl\text{Piperazine} + \text{3-Bromo-2-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperazine+3-Bromo-2-chlorobenzoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chlorobenzoyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms in the benzoyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove the halogen atoms or to convert the benzoyl group to a different functional group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation: Oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used under acidic or basic conditions.

    Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in anhydrous solvents, such as ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can introduce hydroxyl or carbonyl groups into the molecule.

Scientific Research Applications

1-(3-Bromo-2-chlorobenzoyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. Piperazine derivatives are known for their activity as antipsychotics, antidepressants, and antiemetics.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties. The presence of halogen atoms in the benzoyl group can influence the material’s conductivity and stability.

    Biological Research: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives. It serves as a model compound for understanding the interactions between piperazine-based drugs and their biological targets.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chlorobenzoyl)piperazine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. The presence of the 3-bromo-2-chlorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

1-(3-Bromo-2-chlorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorobenzoyl)piperazine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    1-(3-Bromo-4-chlorobenzoyl)piperazine: Has a different substitution pattern on the benzoyl group, which can affect its chemical and biological properties.

    1-(3,4-Dichlorobenzoyl)piperazine: Contains two chlorine atoms instead of a bromine and a chlorine atom, leading to variations in its reactivity and applications.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQZKPYMBYFAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.